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Compound of Interest

Compound Name: Spinosyn D 17-pseudoaglycone

Cat. No.: B3026167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Spinosyn D 17-pseudoaglycone as a

metabolite standard. It offers an objective comparison with other relevant Spinosyn D

metabolites and presents supporting experimental data to aid researchers in selecting the most

appropriate standards for their analytical needs.

Introduction to Spinosyn D and its Metabolites
Spinosyn D is a major component of spinosad, a widely used insecticide derived from the

fermentation of the soil bacterium Saccharopolyspora spinosa.[1] Understanding the metabolic

fate of Spinosyn D is crucial for environmental and food safety assessments. The metabolism

of Spinosyn D is similar to that of Spinosyn A and primarily involves N-demethylation and O-

demethylation, followed by conjugation with glutathione.[1] Spinosyn D 17-pseudoaglycone is

a significant degradation product formed through the hydrolysis of the forosamine sugar at the

17-position, a process that can occur under acidic conditions or through photolysis.[2][3] Unlike

its parent compound, Spinosyn D 17-pseudoaglycone exhibits significantly reduced

insecticidal activity.

Comparison of Spinosyn D Metabolite Standards
The selection of an appropriate metabolite standard is critical for the accuracy and reliability of

analytical methods. This section compares key characteristics of commercially available

Spinosyn D metabolite standards.
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Table 1: Physicochemical Properties of Spinosyn D and its Metabolite Standards

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Purity
Storage
Conditions

Stability

Spinosyn D C₄₂H₆₇NO₁₀ 746.0 ≥90% -20°C Stable

Spinosyn D

17-

pseudoaglyco

ne

C₃₄H₅₂O₉ 604.77 ≥95% -20°C ≥ 4 years[4]

N-

demethylspin

osyn D

C₄₁H₆₅NO₁₀ 731.96
Typically high

purity
-20°C Stable

Performance in Analytical Methods
The utility of a metabolite standard is determined by its performance in various analytical

techniques. The following tables summarize the validation parameters for methods used to

analyze Spinosyn D and its metabolites, providing a benchmark for the expected performance

of Spinosyn D 17-pseudoaglycone as a standard in similar assays.

Table 2: Performance Characteristics of LC-MS/MS Methods for Spinosyn D and Metabolites
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Analyte(s) Matrix
LOQ
(mg/kg)

LOD
(mg/kg)

Recovery
(%)

Reference

Spinosyns A

and D

Animal-

derived

products

0.001 - 0.1 0.0003 - 0.03 74 - 104 [5]

Spinosyns A,

D, B, K, and

N-

demethylspin

osyn D

Alfalfa hay,

wheat straw,

etc.

0.01 0.003 69 - 96 [6]

Spinosyns A

and D

Animal and

Fishery

Products

0.01 (for a

0.005 mg/L

test solution)

- - [7]

Table 3: Performance Characteristics of HPLC-UV Methods for Spinosyn D and Metabolites

Analyte(s) Matrix LOQ (µg/g) LOD (µg/g)
Recovery
(%)

Reference

Spinosyns A,

D, B, K, and

N-

demethylspin

osyn D

61 different

sample types
0.010 - 0.040 - - [8]

Spinosyns A

and D and

metabolites

Soil and

sediment
0.01 0.003

70-120 (for

most

analytes)

Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. The

following are outlines of common experimental protocols for the analysis of Spinosyn D and its

metabolites.
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Protocol 1: LC-MS/MS Analysis of Spinosyn D and its
Metabolites in Animal-Derived Products
This method is suitable for the quantification of Spinosyn D and its primary metabolites.

Extraction: Homogenize the sample with a mixture of acetonitrile and 1% acetic acid.

Purification: Employ dispersive solid-phase extraction (d-SPE) with multiwalled carbon

nanotubes as the sorbent.

LC-MS/MS Conditions:

Column: A suitable C18 column.

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or

ammonium acetate.

Ionization: Positive electrospray ionization (ESI+).

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion

transitions for each analyte.

Quantification: Use a matrix-matched calibration curve for accurate quantification.

Protocol 2: HPLC-UV Analysis of Spinosyn D and its
Metabolites in Environmental Matrices
This protocol is a robust method for determining Spinosyn D and its metabolites in samples

such as soil and water.

Extraction: Extract the sample with an organic solvent mixture (e.g., acetonitrile/water).

Purification: Clean up the extract using solid-phase extraction (SPE) with C18 and/or silica

cartridges.

HPLC-UV Conditions:

Column: A reversed-phase C18 column.
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Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and an aqueous

buffer (e.g., ammonium acetate).

Detection: UV detection at 250 nm.

Quantification: Use an external standard calibration curve prepared with certified reference

standards.

Signaling Pathways and Logical Relationships
To visualize the metabolic and degradation pathways of Spinosyn D, the following diagrams are

provided.
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Caption: Metabolic pathway of Spinosyn D.
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Caption: Degradation pathway of Spinosyn D.

Conclusion
Spinosyn D 17-pseudoaglycone serves as a crucial reference standard for monitoring the

degradation of Spinosyn D in various matrices. Its chemical stability and high purity make it a

reliable choice for analytical method development and validation. This guide provides the

necessary comparative data and experimental protocols to support its use in research and

regulatory settings. By understanding its properties and performance in analytical systems,

researchers can ensure the accuracy and precision of their findings related to Spinosyn D

metabolism and environmental fate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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